
(R)-(-)-2-Octanol
Overview
Description
(R)-(-)-2-Octanol (CAS 5978-70-1) is a chiral secondary alcohol with the molecular formula C₈H₁₈O and a molecular weight of 130.23 g/mol. It is characterized by a hydroxyl group (-OH) attached to the second carbon of an eight-carbon chain, resulting in a stereogenic center. This compound exists as a high-refractive-index oily liquid with a boiling point of 175°C and a density of 0.83 g/mL at 20°C . Its enantiomeric purity makes it invaluable in asymmetric synthesis, pharmaceutical intermediates, and chiral separations. For instance, it serves as a precursor for drugs like fluoxetine and neobenodine and as a chiral selector in chromatography .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of 2-Octanone: One common method for preparing ®-(-)-2-Octanol is the enantioselective reduction of 2-octanone using chiral catalysts or reagents. This process typically involves the use of chiral ligands or enzymes to achieve high enantioselectivity.
Hydroboration-Oxidation: Another method involves the hydroboration of 1-octene followed by oxidation. This method can be tailored to produce the desired enantiomer by using chiral borane reagents.
Industrial Production Methods: Industrial production of ®-(-)-2-Octanol often involves the use of biocatalysts, such as enzymes, to achieve high enantioselectivity and yield. These methods are preferred due to their environmental friendliness and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ®-(-)-2-Octanol can be oxidized to form 2-octanone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: It can be reduced to octane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in ®-(-)-2-Octanol can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: 2-Octanone.
Reduction: Octane.
Substitution: Various alkyl halides depending on the reagent used.
Scientific Research Applications
Pharmaceutical Synthesis
Chiral Building Block
(R)-(-)-2-Octanol serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its stereochemistry is essential for producing optically active compounds, which are vital for the efficacy of many drugs. For instance, it is utilized in the synthesis of (S)-4-halo-3-hydroxybutyric acid esters, which are intermediates for HMG-CoA reductase inhibitors and other medicinal compounds .
Case Study: Synthesis of Optically Active Compounds
A study demonstrated the use of this compound in synthesizing optically pure enantiomers through enzymatic processes. The enzymes derived from microorganisms were shown to oxidize this compound stereoselectively, leading to high yields of desired products . This method enhances the efficiency and selectivity of drug synthesis, making it a valuable approach in pharmaceutical chemistry.
Biocatalytic Processes
Enzymatic Reactions
this compound is involved in various biocatalytic reactions where enzymes facilitate the conversion of substrates into products. For example, (R)-2-octanol dehydrogenases catalyze the oxidation of this alcohol to produce ketones and other secondary alcohols . This enzymatic process is advantageous due to its specificity and mild reaction conditions.
Table 1: Enzymatic Reactions Involving this compound
Reaction Type | Enzyme Type | Product | Reference |
---|---|---|---|
Oxidation | (R)-2-octanol dehydrogenase | Ketones | |
Kinetic Resolution | Lipase | Enantiopure alcohols | |
Reduction | Various reductases | Secondary alcohols |
Industrial Applications
Solvent Use
this compound is also employed as a solvent in various industrial applications, including paint formulations and textile processing. Its properties as a wetting agent enhance product performance in these sectors .
Case Study: Safety Evaluation in Industrial Processes
Research has evaluated the safety parameters for using this compound in catalytic oxidation processes with hydrogen peroxide. The findings highlighted critical kinetic parameters that inform safe handling practices in industrial settings .
Resolution Techniques
Kinetic Resolution Using Immobilized Lipase
Recent studies have focused on developing mixed solvent systems to improve the enantioselectivity of (R,S)-2-octanol resolution catalyzed by immobilized lipases. These methods have shown promising results in producing enantiopure substances necessary for drug development .
Table 2: Kinetic Resolution Studies
Methodology | Lipase Source | Outcome | Reference |
---|---|---|---|
Magnetite-immobilized lipase | Yarrowia lipolytica | Enhanced enantioselectivity | |
Magnetic cross-linked lipase aggregates | Various sources | Improved resolution |
Environmental Considerations
The environmental impact of using this compound has also been studied, particularly regarding its biodegradability and toxicity profiles. Research indicates low toxicity levels associated with this compound, making it a safer alternative compared to other solvents used in industrial applications .
Mechanism of Action
The mechanism of action of ®-(-)-2-Octanol depends on its specific application. In chemical reactions, its stereochemistry plays a crucial role in determining the outcome of the reaction. In biological systems, it interacts with enzymes and receptors in a stereospecific manner, influencing metabolic pathways and biological activity.
Comparison with Similar Compounds
Enantiomeric Comparison: (R)-(-)-2-Octanol vs. (S)-(+)-2-Octanol
While this compound and (S)-(+)-2-Octanol share identical physical properties (e.g., boiling point, density), their stereochemical differences lead to distinct applications:
The separation of enantiomers is critical in industrial applications. For example, lipase-mediated resolution of racemic 2-octanol yields (R)- and (S)-forms with retention times of 12.84 min and 12.36 min, respectively, under specific GC conditions .
Structural Analogs: Short-Chain Secondary Alcohols
Secondary alcohols like 2-Butanol (C₄H₁₀O) and 2-Pentanol (C₅H₁₂O) share functional similarities but differ in chain length, affecting their physicochemical and industrial profiles:
The longer carbon chain of this compound enhances its lipophilicity, making it preferable for lipid-rich systems like microemulsions and solvent extraction processes .
Research Findings and Industrial Relevance
Solvent Extraction and Phase Modification
Adding 10% this compound to N235/kerosene mixtures improves phase separation rates in titanium-vanadium-chromium extraction, outperforming non-chiral analogs like 4-methyl-2-pentanol .
Biological Activity
(R)-(-)-2-Octanol, a chiral aliphatic alcohol, has garnered attention in various fields of biological research due to its diverse biological activities. This article aims to explore the biological properties of this compound, including its antioxidant, cytotoxic, and antimicrobial effects, as well as its implications in pharmacology and toxicology.
This compound is an eight-carbon straight-chain alcohol with the molecular formula CHO. Its structural characteristics contribute to its lipophilicity and potential interactions with biological membranes. The compound's logP (partition coefficient) value is indicative of its hydrophobic nature, which influences its biological activity.
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress in biological systems. Studies have shown that aliphatic alcohols, including this compound, exhibit varying degrees of antioxidant activity:
- DPPH and ABTS Scavenging : In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals demonstrated that this compound possesses moderate radical scavenging capabilities. Concentration-dependent effects were observed, suggesting potential applications in antioxidant therapies .
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated in various cellular models:
- Cell Viability Assays : Research indicates that this compound exhibits cytotoxic effects on certain cancer cell lines at higher concentrations. For instance, in studies involving human cancer cell lines, significant reductions in cell viability were recorded at concentrations exceeding 250 μg/mL .
Antimicrobial Activity
This compound has shown promise as an antimicrobial agent:
- Bacterial Inhibition : In vitro studies suggest that this compound demonstrates inhibitory effects against a range of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes due to its lipophilic nature .
Case Study 1: Phagocytic Activity Inhibition
A study investigated the impact of aliphatic alcohols on monocyte phagocytosis. Results indicated that this compound suppressed phagocytic activity in a concentration-dependent manner. This finding raises concerns regarding the immunosuppressive effects of alcohol consumption in clinical settings .
Case Study 2: Toxicological Assessment
Animal studies have shown that this compound is slightly irritating to the skin of guinea pigs. However, no significant systemic toxicity was reported at low exposure levels. This information is critical for evaluating safety profiles in pharmaceutical applications .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of (R)-(-)-2-Octanol critical for experimental design?
Answer: this compound (CAS 5978-70-1) is a chiral alcohol with molecular formula C₈H₁₈O (MW 130.23). Key properties include:
- Optical rotation : [α]D = -9.5° (neat) .
- Boiling point : 175°C at 760 mmHg .
- Density : 0.819–0.83 g/mL at 20°C .
- Solubility : Miscible with ethanol and ether; 1 g/L in water at 20°C .
- LogP : 2.9 (hydrophobicity) .
These properties inform solvent selection, reaction conditions, and purification methods (e.g., distillation or chromatography).
Q. How is this compound synthesized, and what parameters influence enantiomeric purity?
Answer: A traditional synthesis involves heating sodium ricinoleate with sodium hydroxide under controlled conditions . For enantioselective synthesis:
- Enzymatic resolution : Use (R)-2-octanol dehydrogenase (PfODH) to selectively oxidize undesired enantiomers .
- Critical parameters : Temperature (affects enzyme activity), pH (optimizes catalytic efficiency), and substrate concentration (prevents inhibition).
Purification via fractional distillation or chiral chromatography ensures ≥95% enantiomeric excess .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical data (e.g., boiling point, optical rotation)?
Answer: Discrepancies arise from measurement techniques (e.g., purity levels, instrumentation calibration). Strategies include:
- Standardization : Cross-reference data with NIST-certified values (e.g., boiling point: 175°C at 760 mmHg) .
- Validation : Replicate measurements using controlled conditions (e.g., [α]D in anhydrous solvent to avoid hydration effects) .
- Meta-analysis : Compare datasets from peer-reviewed studies to identify systematic errors .
Q. What methodologies optimize this compound as a chiral selector in chromatographic separations?
Answer: this compound serves as a chiral stationary phase modifier due to its hydrogen-bonding capacity . Recommended protocols:
- Column preparation : Immobilize this compound on silica or polymer supports at 1–5% (w/w) .
- Mobile phase : Use hexane/isopropanol (95:5) to enhance enantioselectivity .
- Validation : Test separation efficiency for racemic mixtures (e.g., α-haloalcohols) and quantify resolution factors (Rs > 1.5) .
Q. How can this compound be applied in enzymatic substrate specificity studies?
Answer: this compound is a substrate for dehydrogenases (e.g., PfODH) to probe enzyme kinetics:
- Activity assays : Monitor NADH production at 340 nm during oxidation .
- Kinetic parameters : Calculate (substrate affinity) and using Lineweaver-Burk plots.
- Inhibition studies : Co-incubate with competitive inhibitors (e.g., 2-octanone) to assess binding specificity .
Q. What experimental approaches characterize hydrogen-bonding interactions of this compound in biological systems?
Answer:
- Spectroscopy : Use FTIR to identify O-H stretching frequencies (3300–3500 cm⁻¹) .
- NMR titration : Measure chemical shift changes in D₂O to map interaction sites .
- Molecular dynamics : Simulate binding free energies with proteins using AMBER or GROMACS .
Q. What safety protocols are essential for handling this compound in the lab?
Answer:
- Hazards : Irritant (R36/37/38), flammable (flash point 71°C) .
- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats.
- Ventilation : Use fume hoods for large-scale reactions .
- First aid : For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes .
Q. Data Analysis and Validation
Q. How should researchers normalize data when using this compound as an internal standard in metabolomics?
Answer:
- Protocol : Spike samples with this compound (0.1–1.0 mg/L) pre-extraction .
- Normalization : Divide metabolite peak areas by the internal standard’s peak area to correct for instrument drift .
- Software : Use MetaboAnalyst 3.0 for interquartile range filtering and log-transformation .
Notes
Properties
IUPAC Name |
(2R)-octan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWFXCIHNDVPSH-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884209 | |
Record name | 2-Octanol, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a pleasant odor; [Alfa Aesar MSDS] | |
Record name | (2R)-2-Octanol | |
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URL | https://haz-map.com/Agents/19120 | |
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Vapor Pressure |
0.19 [mmHg] | |
Record name | (2R)-2-Octanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19120 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
5978-70-1 | |
Record name | (R)-2-Octanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5978-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Octanol, (2R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005978701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Octanol, (2R)- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Octanol, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-octan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.252 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-OCTANOL, (2R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SHB67XF6H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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